Alprazolam 5,6-Epoxide
Overview
Description
Alprazolam 5,6-Epoxide: is a chemical compound derived from Alprazolam, a well-known triazolobenzodiazepine used primarily for the treatment of anxiety and panic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Alprazolam 5,6-Epoxide typically involves the epoxidation of Alprazolam. One common method is the reaction of Alprazolam with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Alprazolam 5,6-Epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Alprazolam 5,6-Epoxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Alprazolam 5,6-Epoxide involves its interaction with the gamma-aminobutyric acid (GABA) type-A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the alpha and gamma subunits of the GABA type-A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Alprazolam: The parent compound, used for treating anxiety and panic disorders.
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: A benzodiazepine used for treating seizure disorders and panic disorders.
Uniqueness: : Alprazolam 5,6-Epoxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and pharmacological properties compared to its parent compound and other benzodiazepines. Its role as a metabolic intermediate also provides insights into the metabolic pathways and potential side effects of Alprazolam .
Properties
IUPAC Name |
14-chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-11-19-20-16-10-21-17(23-21,12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTIVUARSOHRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C4(N(C2)O4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505046 | |
Record name | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36916-14-0 | |
Record name | 3-Chloro-10-methyl-4b-phenyl-4bH,7H-oxazireno[2,3-d][1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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